molecular formula C10H9BrN2O2 B1425458 Ethyl 7-Bromoimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1187236-18-5

Ethyl 7-Bromoimidazo[1,2-a]pyridine-2-carboxylate

Cat. No. B1425458
M. Wt: 269.09 g/mol
InChI Key: ZNBQFCWFNJYWEE-UHFFFAOYSA-N
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Patent
US08394820B2

Procedure details

To a suspension of 0.25 g (0.93 mmol) of ethyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate, prepared according to the protocol described in step 8.1, in 4 mL of anhydrous dichloromethane, stirred at −19° C. under an inert atmosphere, are added dropwise 2.09 mL (2.09 mmol) of a molar solution of DIBAL-H in toluene. The reaction mixture is stirred at −19° C. for 3 hours and then hydrolysed at −40° C. by successive addition of 0.1 mL of methanol, 0.1 mL of water and 10 mL of 5N HCl. The reaction mixture is then basified with aqueous sodium hydroxide solution (24%) and then extracted with three times 100 mL of dichloromethane. The combined organic phases are dried over sodium sulfate and then concentrated under reduced pressure. The crude reaction product is then purified by chromatography on a column of silica gel, eluting with a mixture of dichloromethane and methanol. 110 mg of the expected product are thus obtained.
Quantity
0.25 g
Type
reactant
Reaction Step One
[Compound]
Name
molar solution
Quantity
2.09 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Four
Name
Quantity
10 mL
Type
reactant
Reaction Step Five
Name
Quantity
0.1 mL
Type
solvent
Reaction Step Five
Quantity
0.1 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][N:5]2[CH:8]=[C:9]([C:11](OCC)=[O:12])[N:10]=[C:4]2[CH:3]=1.CC(C[AlH]CC(C)C)C.Cl.[OH-].[Na+]>ClCCl.C1(C)C=CC=CC=1.O.CO>[Br:1][C:2]1[CH:7]=[CH:6][N:5]2[CH:8]=[C:9]([CH2:11][OH:12])[N:10]=[C:4]2[CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
BrC1=CC=2N(C=C1)C=C(N2)C(=O)OCC
Step Two
Name
molar solution
Quantity
2.09 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
4 mL
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Name
Quantity
0.1 mL
Type
solvent
Smiles
O
Name
Quantity
0.1 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-19 °C
Stirring
Type
CUSTOM
Details
stirred at −19° C. under an inert atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred at −19° C. for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted with three times 100 mL of dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude reaction product
CUSTOM
Type
CUSTOM
Details
is then purified by chromatography on a column of silica gel
WASH
Type
WASH
Details
eluting with a mixture of dichloromethane and methanol

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=2N(C=C1)C=C(N2)CO
Measurements
Type Value Analysis
AMOUNT: MASS 110 mg
YIELD: CALCULATEDPERCENTYIELD 52.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.